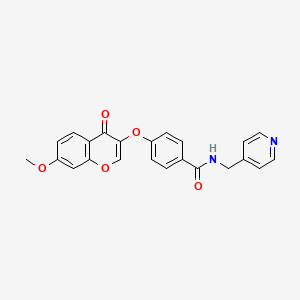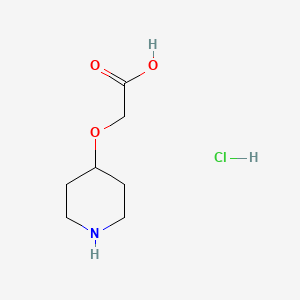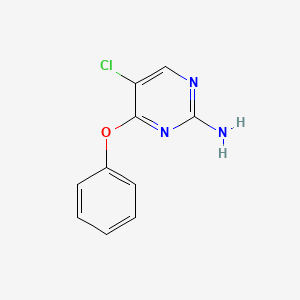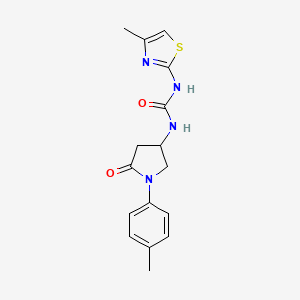
1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MTIU and has been found to have a wide range of applications in various fields of research.
科学的研究の応用
Structural and Binding Analysis
1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound that belongs to a class of chemicals with potential for diverse scientific applications, particularly in the realm of chemistry and biochemistry. While the specific compound has not been directly studied in the literature, analogs and related compounds provide insight into potential applications.
Conformational Adjustments and Binding Dynamics : Related structures such as pyrid-2-yl ureas exhibit conformational isomerism and show a propensity for binding with molecules like cytosine through hydrogen bonding and complexation mechanisms. This implies potential applications in molecular recognition and sensor development, where the specific binding interactions could be utilized for detecting or quantifying biological molecules (Chia-Hui Chien et al., 2004).
Supramolecular Chemistry : Compounds with a similar structure have been explored for their self-assembly properties and conformational adjustments, indicating possible applications in the design of new materials with precise molecular organization. Such materials could be used in nanotechnology, catalysis, or as components of molecular machines (Nithi Phukan & J. Baruah, 2016).
Catalysis and Synthesis
Synthetic Utility : Related urea and thiourea compounds have been utilized in various synthetic routes, suggesting that 1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea could serve as an intermediate or reactant in the synthesis of complex organic molecules. These synthetic applications could be particularly relevant in the development of pharmaceuticals or agrochemicals (D. T. Hurst et al., 1991).
Corrosion Inhibition
Material Protection : Analogous urea-derived compounds have shown effectiveness as corrosion inhibitors, suggesting potential applications in protecting metals from corrosion. This could be particularly useful in industrial settings where metal longevity is critical, such as in pipelines or structural components (M. Jeeva et al., 2015).
Environmental Degradation Studies
Pesticide Degradation : While not directly related, studies on compounds like imazosulfuron provide insights into the environmental behavior of urea-based pesticides, suggesting potential research applications in understanding the degradation pathways and environmental fate of similar compounds. This knowledge is crucial for assessing environmental impact and for the development of more eco-friendly pest management strategies (P. Morrica et al., 2001).
特性
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-3-5-13(6-4-10)20-8-12(7-14(20)21)18-15(22)19-16-17-11(2)9-23-16/h3-6,9,12H,7-8H2,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGACSUMKNDJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2466074.png)
![N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2466075.png)
![(1R,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2466077.png)

![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2466081.png)
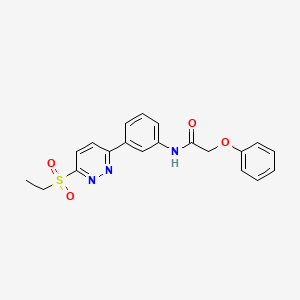
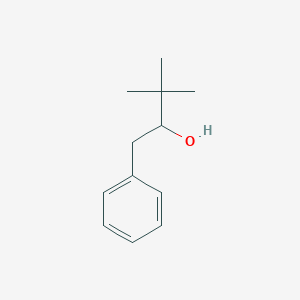
![6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2466085.png)
![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone oxime](/img/structure/B2466086.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2466091.png)
